1-(3-Fluorophenyl)cyclobutanecarbonitrile
Overview
Description
“1-(3-Fluorophenyl)cyclobutanecarbonitrile” is an organic compound with the CAS Number: 179411-83-7 . It has a molecular weight of 175.21 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H10FN . The InChI code for the compound is 1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 175.21 .Scientific Research Applications
Cyclobutadiene Systems and Aromaticity
Research into novel aromatic systems, such as cyclobutadiene dications, has shed light on the mesomeric interaction between aromatic cyclobutenediylium rings and phenyl rings, revealing a significant acceptance of α-electron density from the phenyl rings. This interaction is more pronounced in cyclobutadiene systems compared to cyclopropenium systems, indicating a unique stabilizing effect of phenyl and alkyl substituents on dications within these structures. This research provides foundational knowledge for the stabilization mechanisms of aromatic cations, which is critical for the development of new aromatic compounds and understanding their reactivity and stability (Olah & Staral, 1976).
Antiaromaticity in Conjugate Anions
The study of pentacarbonyl(cyclobutenylidene)chromium complexes highlights the formation of antiaromatic conjugate anions upon deprotonation, showcasing the impact of antiaromaticity on the kinetic and thermodynamic acidities of these complexes. This work is pivotal for understanding the reactivity and stability of antiaromatic compounds, influencing the design and synthesis of new molecular structures with potential applications in material science and catalysis (Bernasconi et al., 2004).
Fluoropolymer Synthesis in Supercritical CO2
The synthesis of fluoropolymers in supercritical carbon dioxide, avoiding the use of environmentally harmful chlorofluorocarbons (CFCs), represents a significant advancement in the development of high-performance materials with minimal environmental impact. This research offers a sustainable pathway for producing technologically important fluoropolymers, which are critical in various high-demand applications due to their unique properties (DeSimone et al., 1992).
Structural Insights from X-ray Diffraction
The X-ray diffraction studies of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated analogs provide detailed structural and conformational insights into these compounds. Understanding the molecular geometry and electronic effects of fluorination on cyclobutane rings is crucial for the design of new organic molecules with tailored physical and chemical properties, impacting various fields such as pharmaceuticals and materials science (Reisner et al., 1983).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFTXRURFRWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625502 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-83-7 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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